Fmoc-L-Lys(N3-Aca-DIM)-OH
Description
Overview of Unnatural Amino Acid Incorporation in Contemporary Peptide Synthesis
The introduction of unnatural amino acids (UAAs) into peptide chains is a powerful strategy in modern protein engineering and drug discovery. nih.gov While the 20 canonical amino acids provide a foundational alphabet for protein structure and function, the incorporation of UAAs expands this chemical repertoire, enabling the creation of peptides and proteins with enhanced stability, novel catalytic activities, and tailored physicochemical properties. nih.govfrontiersin.org These non-proteinogenic or non-canonical amino acids are not encoded in the genetic code of organisms. nih.gov
Contemporary methods for incorporating UAAs are broadly categorized into chemical synthesis and biosynthetic approaches. rsc.orgspringernature.com Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical methods, allowing for the stepwise assembly of a peptide chain on an insoluble resin support. nih.gov This technique readily accommodates the inclusion of a wide variety of UAAs at specific positions within a peptide sequence. nih.gov Biosynthetic methods, on the other hand, involve the reprogramming of the cellular protein synthesis machinery, such as through the use of orthogonal translation systems or cell-free protein synthesis (CFPS). nih.govfrontiersin.org CFPS, in particular, has proven to be a robust platform for producing proteins containing UAAs, including those that may be toxic to living cells. frontiersin.orgnih.gov The ability to introduce UAAs with unique side chains has led to significant advancements in areas such as antibody-drug conjugates, probes for studying protein conformation, and the development of novel antimicrobial peptides. nih.govnih.gov
Historical Context of Lysine (B10760008) Side-Chain Functionalization Strategies in Peptide Chemistry
Lysine, with its primary ε-amino group, has long been a focal point for chemical modification in peptides and proteins. nih.govyoutube.comyoutube.com This side-chain amine is a potent nucleophile, making it a reactive handle for attaching various functional groups. nih.govyoutube.com Historically, the selective functionalization of the lysine side chain in the presence of the N-terminal α-amino group has been a significant challenge due to their similar reactivity. nih.gov
Early strategies often relied on exploiting the difference in the pKa values of the α-amino and ε-amino groups to achieve a degree of selectivity. nih.gov The development of protecting group strategies, particularly the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amine, was a major breakthrough in peptide synthesis. chempep.com This allowed for the selective deprotection and coupling of amino acids, while leaving the side-chain protecting groups intact until the final cleavage step.
Over the years, a diverse array of methods has been developed to modify the lysine side chain for various applications. These include acylation, alkylation, and the formation of Schiff bases. nih.govyoutube.com More recently, the advent of bioorthogonal chemistry has introduced highly selective ligation reactions, such as the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". chempep.com These reactions have enabled the precise and efficient attachment of probes, tags, and other molecules to lysine residues that have been pre-functionalized with azides or alkynes. chempep.com A biomimetic approach, inspired by the enzyme lysyl oxidase, has also been developed for the selective oxidation of dimethyl lysine to generate an aldehyde handle for further functionalization. nih.gov
Significance of Fmoc-L-Lys(N3-Aca-DIM)-OH as a Specialized Building Block for Peptide Engineering
This compound is a highly specialized building block designed for use in solid-phase peptide synthesis (SPPS). caltagmedsystems.co.ukiris-biotech.de Its structure incorporates several key features that make it particularly valuable for peptide engineering. The Fmoc group provides temporary protection of the α-amino group, compatible with standard Fmoc-based SPPS protocols. chempep.com The core of its functionality lies in the modified lysine side chain.
This side chain is functionalized with an aminocaproic acid (Aca) spacer, which is further modified with an azide (B81097) (N3) group and a dimedone (DIM) caging group. caltagmedsystems.co.ukiris-biotech.deiris-biotech.de The azide group serves as a handle for "click chemistry," allowing for the highly efficient and specific attachment of molecules containing a terminal alkyne. chempep.comcaltagmedsystems.co.ukprecisepeg.com This bioorthogonal reaction is a cornerstone of modern bioconjugation. chempep.com
The most notable application of this building block is in the "helping hand" strategy for the synthesis and purification of highly insoluble peptides. caltagmedsystems.co.ukiris-biotech.deiris-biotech.debapeks.com In this approach, a solubilizing tag is attached to the peptide via the azide group on the lysine side chain through click chemistry. caltagmedsystems.co.ukiris-biotech.de This increases the solubility of the otherwise intractable peptide, facilitating its synthesis and purification. Crucially, the dimedone-based linker allows for the subsequent removal of this solubilizing tag under mild conditions, typically using a 1M solution of hydrazine (B178648) or hydroxylamine, to yield the final, unmodified peptide. caltagmedsystems.co.ukiris-biotech.deiris-biotech.debapeks.com
Scope and Objectives of Academic Research Utilizing this compound
Academic research employing this compound is primarily focused on overcoming the significant challenge of synthesizing and purifying hydrophobic and aggregation-prone peptides and proteins. The primary objective is to leverage the "helping hand" strategy enabled by this building block to access complex peptide sequences that are otherwise difficult to obtain.
A key research finding that highlights the utility of this compound was published by Jacobsen et al. in the Journal of the American Chemical Society in 2016. iris-biotech.de This study detailed the development and application of the "helping hand" strategy, demonstrating its effectiveness in the chemical synthesis of challenging proteins. The research showcased how the reversible attachment of a solubilizing tag to the lysine side chain via the azide-functionalized dimedone linker could dramatically improve the handling and purification of insoluble peptides.
Subsequent research has built upon this foundation, applying the strategy to the synthesis of other difficult peptide targets, such as hydrophobic insulin-based peptides. iris-biotech.de The overarching goal of this research is to expand the scope of accessible synthetic peptides and proteins for applications in fundamental biological studies, drug development, and materials science. The use of this compound allows researchers to investigate the structure and function of proteins that were previously inaccessible due to solubility issues.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOBKQXWBSIEV-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Integration of Fmoc L Lys N3 Aca Dim Oh into Complex Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-L-Lys(N3-Aca-DIM)-OH Integration
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The integration of modified amino acids like this compound requires careful consideration of the existing, well-established SPPS protocols.
Compatibility with Standard Fmoc Deprotection and Coupling Conditions
This compound is designed to be fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS strategy. iris-biotech.de The Fmoc group, which protects the α-amino group of the lysine (B10760008), can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comgenscript.com This deprotection step exposes the amine for the subsequent coupling of the next amino acid in the peptide sequence.
The azide (B81097) (N3) and the dimedone (DIM) moieties present on the side chain of this compound are stable under these standard Fmoc deprotection conditions. chempep.comfishersci.com Furthermore, the compound is compatible with common coupling reagents used in SPPS to form the peptide bond. This compatibility ensures that the incorporation of this modified lysine derivative can be seamlessly integrated into automated and manual SPPS workflows without the need for significant alterations to established protocols. chempep.com
| Feature | Condition | Compatibility with this compound |
| Fmoc Deprotection | Mild base (e.g., 20% piperidine in DMF) | The Fmoc group is readily cleaved, while the azide and DIM moieties remain intact. chempep.comgenscript.com |
| Amino Acid Coupling | Standard coupling reagents (e.g., HATU, HBTU) | Efficient peptide bond formation occurs without affecting the side-chain functionalities. |
| Overall Workflow | Standard Fmoc-SPPS cycles | The building block can be incorporated at any desired position in the peptide sequence. chempep.com |
Considerations for Resin Selection and Final Cleavage in SPPS
The choice of resin is a critical parameter in SPPS, as it dictates the conditions for the final cleavage of the peptide from the solid support. biosynth.com For the synthesis of peptides incorporating this compound, the resin selection will depend on the desired C-terminal functionality of the final peptide (e.g., acid or amide).
Commonly used resins in Fmoc-SPPS include:
Wang resin: Yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., TFA). biosynth.com
Rink amide resin: Yields a C-terminal amide upon cleavage with TFA. biosynth.com
Chlorotrityl resin: Allows for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides. iris-biotech.de
The final cleavage step in SPPS typically involves treating the resin-bound peptide with a strong acid, most commonly a cocktail containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. google.com The azide and DIM functionalities of this compound are stable to these standard TFA cleavage conditions. fishersci.com This ensures that the solubilizing tag remains intact on the peptide after it is released from the resin.
The "Helping Hand" Strategy for Purification of Highly Insoluble Peptides
A significant application of this compound is in the "helping hand" strategy, a method developed to improve the solubility of aggregation-prone peptides. acs.orgmagtech.com.cn Insoluble peptides are a major bottleneck in chemical protein synthesis, hindering their purification and subsequent use. researchgate.net The "helping hand" approach involves the temporary attachment of a highly solubilizing tag to the peptide chain. nih.gov
Attachment of Solubilizing Residues to this compound Derived Peptides via Click Chemistry
Click chemistry provides a highly efficient and specific method for attaching the solubilizing tag to the peptide. bachem.com The azide group on the side chain of the incorporated lysine residue serves as one half of the "click" reaction pair. caltagmedsystems.co.uk The other half is an alkyne group, which is attached to the solubilizing tag.
The most common type of click chemistry used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction proceeds rapidly and with high yield under mild, aqueous conditions, making it ideal for modifying complex biomolecules like peptides. bachem.com The result is a stable triazole linkage connecting the solubilizing tag to the peptide. cpcscientific.com
Once the peptide has been synthesized, purified, and used in subsequent steps (e.g., native chemical ligation), the solubilizing tag can be removed by cleaving the DIM linker with hydrazine (B178648) or hydroxylamine, yielding the final, native peptide. caltagmedsystems.co.ukiris-biotech.de
Case Studies in the Synthesis of Challenging Peptide Sequences
The chemical synthesis of certain peptide sequences is notoriously difficult due to their tendency to aggregate during synthesis and purification. rsc.org These "difficult peptides" often contain hydrophobic residues or form stable secondary structures like β-sheets, leading to poor solubility and low yields. rsc.orgmagtech.com.cn The application of solubilizing tags, such as the DIM group in this compound, has proven to be an effective strategy to overcome these challenges. caltagmedsystems.co.uknih.gov
A notable case study involves the synthesis of hydrophobic insulin-based peptides. iris-biotech.de Insulin and its analogues are crucial therapeutic agents, but their synthesis can be hampered by the poor solubility of intermediate fragments. By incorporating this compound, researchers can leverage the "helping hand" provided by the DIM tag to enhance the solubility of these challenging sequences, facilitating their assembly and subsequent purification. caltagmedsystems.co.ukiris-biotech.de
The principle behind this strategy is to temporarily modify the peptide with a highly soluble moiety. magtech.com.cnresearchgate.net This modification disrupts the intermolecular interactions that lead to aggregation, keeping the peptide chain in solution throughout the solid-phase peptide synthesis (SPPS) and purification processes. rsc.org Various solubilizing tags have been developed, including oligo-lysine and silylated tags, each with its own method of attachment and cleavage. mdpi.comnih.govnih.gov The DIM tag is part of this broader class of "synthesis tags" designed to improve the synthesis of otherwise inaccessible peptides and proteins. nih.gov
| Challenge in Peptide Synthesis | Role of Solubilizing Tag (e.g., DIM) | Outcome |
| Inter/Intra-molecular aggregation rsc.org | Increases overall peptide solubility, disrupting aggregation magtech.com.cn | Higher yield of crude peptide, simplified purification |
| Poor solubility of peptide fragments magtech.com.cn | Enhances solubility in common HPLC and ligation buffers nih.gov | Improved purification efficiency and ligation yields |
| Formation of stable β-sheet structures rsc.org | The bulky tag can disrupt the formation of secondary structures | Access to sequences previously deemed "difficult" or intractable |
| Low purity of crude product | Facilitates separation from synthesis by-products during purification | Higher purity of the final peptide product |
The use of this compound in a "helping hand" strategy exemplifies a powerful approach to address the long-standing problem of peptide aggregation in chemical synthesis. caltagmedsystems.co.uk This allows for the successful preparation of complex and hydrophobic peptides that are of significant interest in pharmaceutical and biochemical research. iris-biotech.de
Solution-Phase Synthetic Approaches for this compound Analogues and Derivatives
While this compound is primarily designed for solid-phase peptide synthesis (SPPS), the synthesis of its analogues and other azido-lysine derivatives often involves solution-phase chemistry. caltagmedsystems.co.uknih.gov These methods provide versatile routes to a variety of modified amino acids that can be used as building blocks in peptide and protein chemistry. The high cost of many commercially available azido (B1232118) amino acids provides a strong incentive for developing efficient in-house synthetic protocols. nih.gov
A common strategy for synthesizing Fmoc-protected azido-lysine derivatives starts with an orthogonally protected lysine. nih.gov For example, a synthetic route can begin with commercially available L-lysine hydrochloride. The amino groups are selectively protected; for instance, the α-amino group might be protected with a Boc group after complexation with copper, and the ε-amino group is then available for modification. nih.gov The key step is the introduction of the azide moiety, which is typically achieved through a diazotransfer reaction. nih.govcam.ac.uk Reagents like triflic azide or imidazole-1-sulfonyl azide hydrochloride are commonly used for this transformation. cam.ac.ukchemicalbook.com
A general synthetic pathway for an Fmoc-azido-lysine derivative might involve the following steps:
Orthogonal Protection: Start with a lysine derivative where the α-amino and ε-amino groups can be selectively addressed. For example, using copper(II) sulfate (B86663) to temporarily complex the α-amino and carboxyl groups allows for the selective protection of the ε-amino group (e.g., with a Boc group). nih.gov
Fmoc Group Introduction: The α-amino group is then acylated with an Fmoc-reagent, such as Fmoc-OSu, after removing the initial protecting group or copper complex. nih.gov
Deprotection of Side Chain: The protecting group on the ε-amino group is removed to liberate the free amine.
Diazotransfer Reaction: The final step is the conversion of the ε-amino group to an azide using a suitable diazotransfer reagent. nih.govresearchgate.net
| Synthetic Step | Typical Reagents | Purpose |
| Starting Material | L-Lysine·HCl nih.gov | Commercially available precursor |
| Orthogonal Protection | Copper(II) sulfate, Boc-anhydride nih.gov | To differentiate the two amino groups |
| Fmoc Protection | Fmoc-OSu nih.gov | To install the temporary protecting group for SPPS |
| Diazotransfer | Imidazole-1-sulfonyl azide hydrochloride, CuSO4 cam.ac.uk | To introduce the bioorthogonal azide functionality |
This solution-phase approach allows for the multigram-scale preparation of various Fmoc-azido amino acids, including derivatives of lysine, ornithine, and alanine. nih.gov The development of efficient and scalable syntheses for these building blocks is crucial for their application in creating complex peptides, peptidomimetics, and bioconjugates through methods like click chemistry. cam.ac.ukacs.org
Chemoenzymatic Synthesis Methods for Modified Peptides Incorporating Azido-Lysine Derivatives
Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering advantages such as high stereoselectivity and the use of milder, more environmentally friendly reaction conditions. nih.govrsc.org This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner. nih.gov The incorporation of non-canonical amino acids, such as azido-lysine derivatives, into peptides via CEPS is an area of growing interest.
The fundamental principle of CEPS is the reversal of the natural hydrolytic function of proteases. nih.gov By carefully controlling reaction conditions (e.g., pH, solvent, and using amino acid esters as substrates), these enzymes can be driven to form amide bonds instead of cleaving them. nih.govyoutube.com Enzymes like papain and α-chymotrypsin have been used in the oligomerization of amino acids, including lysine. nih.gov
For the incorporation of an azido-lysine derivative, the strategy would involve using a suitable ester of the modified amino acid as a substrate for a selected peptidase. The enzyme's specificity is a critical factor. While enzymes are highly specific, engineered proteases, known as peptiligases, are being developed to broaden the scope of substrates that can be coupled, potentially including those with bulky or unusual side chains like the one found in this compound. nih.govyoutube.com
Potential Chemoenzymatic Ligation Strategy:
Fragment Preparation: Two peptide fragments are synthesized. One fragment would be an ester (e.g., an ethyl ester) at its C-terminus, and the other would have a free N-terminus. One of these fragments would contain the desired azido-lysine derivative.
Enzymatic Ligation: The two fragments are incubated with a suitable ligase enzyme (e.g., Omniligase, Subtilisin). The enzyme recognizes the C-terminal ester of the first fragment and the N-terminal amine of the second, catalyzing the formation of a native peptide bond between them. youtube.com
Product Formation: The reaction results in a longer peptide chain that now includes the site-specifically incorporated azido-lysine residue. This azido group is then available for subsequent bioorthogonal conjugation reactions. nih.govbaseclick.eu
While the direct enzymatic incorporation of the large this compound building block presents a significant challenge due to the steric hindrance of the DIM tag, the chemoenzymatic synthesis of peptides containing simpler azido-lysine residues is a feasible and attractive strategy. nih.gov This approach is particularly valuable for producing longer peptides and even proteins, where purely chemical synthesis methods can be inefficient. youtube.com
Bioorthogonal Ligation and Bioconjugation Strategies Mediated by the Azide Functionality
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful and reliable reactions known for their modularity and efficiency under mild conditions. mdpi.combiochempeg.com This reaction involves the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. mdpi.com The resulting triazole ring is a robust linker, resistant to hydrolysis and enzymatic degradation, making it an ideal mimic for the amide bond in peptides. nih.govnih.gov
The versatility of CuAAC allows for its application in a wide range of media and with various copper sources, enabling reaction conditions to be tailored to specific conjugation needs. mdpi.com It is a highly selective reaction, targeting only terminal alkyne and azide groups, which means it can be performed on unprotected peptides. mdpi.com This has led to its extensive use in peptide and protein functionalization, including the synthesis of peptide-drug conjugates, glycopeptides, and fluorescently labeled probes for studying protease activity. chempep.comrsc.org
Optimization of Reaction Conditions for Peptide-Based Substrates
Optimizing CuAAC reaction conditions is crucial for achieving high yields and efficient conjugation, especially when working with sensitive peptide substrates. Several factors can influence the outcome of the reaction, including the choice of copper source, ligand, solvent, and the presence of additives.
For solid-phase peptide synthesis (SPPS), the concentration of the copper catalyst is a key parameter. Research has shown that for the cyclization of heptameric peptides containing an azidolysine and a propargylglycine, 1.5 equivalents of copper(I) iodide (CuI) is optimal. nih.gov Using lower concentrations can decrease reaction efficiency. nih.gov The choice of solvent also plays a significant role, with dimethylformamide (DMF) often being the preferred solvent for achieving optimal yields in on-bead CuAAC cyclization. rsc.orgrsc.org
In solution-phase CuAAC, the addition of a base and a reducing agent can be beneficial. While some protocols have successfully employed copper wire as the catalyst at elevated temperatures without additional reagents, others utilize a copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate (B8700270) (NaAsc) system at room temperature. mdpi.com The amounts of CuSO4 and NaAsc can be adjusted to improve yields; for instance, increasing the equivalents of both has been shown to result in excellent yields for certain peptide conjugations. mdpi.com The position of the alkyne group relative to other functional groups within the peptide can also affect the reaction kinetics. mdpi.com
A significant challenge in CuAAC for bioconjugation is the potential for the copper catalyst to generate reactive oxygen species, which can damage biomolecules. nih.gov To mitigate this, the use of a chelating ligand is essential to stabilize the Cu(I) oxidation state and protect the peptide from degradation. nih.govnih.gov A common practice is to pre-mix the CuSO4 with the ligand before adding it to the substrate solution, followed by the addition of sodium ascorbate to initiate the reaction. nih.gov
Design and Evaluation of Ligand Systems for Copper Stabilization and Enhanced Reactivity
The development of effective ligand systems is critical for the success of CuAAC in bioconjugation. Ligands not only stabilize the catalytically active Cu(I) species, preventing its oxidation and disproportionation, but also enhance the reaction rate and can influence the product distribution in reactions like peptide cyclization. nih.govnih.gov
A variety of ligands have been developed and evaluated for their performance in CuAAC. Water-soluble ligands are particularly important for reactions in aqueous biological media, as they help to maintain the solubility and stability of the copper catalyst. nih.gov For instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a widely used ligand that allows for efficient CuAAC reactions at micromolar copper concentrations in the presence of atmospheric oxygen. nih.gov Another approach involves the use of N-heterocyclic carbene (NHC) ligands, which have been shown to significantly increase the stability of copper(I) intermediates, allowing for a reduction in catalyst loading while maintaining high catalytic activity. acs.org
In the context of on-bead peptide cyclization via CuAAC, the choice of ligand can influence whether a monomeric or dimeric cyclic peptide is formed. Studies have shown that piperidine (B6355638) can play a crucial role by coordinating with copper to form smaller Cu(I)-piperidine catalyst complexes, which favor the formation of monomeric cyclic peptides. nih.govclarku.edu The use of a pre-synthesized copper compound containing piperidine, [Cu4I4(pip)4], has been demonstrated to be a highly efficient catalyst for the monomeric cyclization of peptides. nih.govclarku.edu
The table below summarizes the effects of different ligands and reaction conditions on CuAAC with peptide substrates.
| Ligand/Additive | Copper Source | Substrate | Key Finding | Reference |
| Piperidine | CuI | Heptameric peptide with azidolysine and propargylglycine | Stabilizes Cu(I) and forms smaller catalyst complexes, favoring monomeric cyclic peptide formation. | nih.govclarku.edu |
| THPTA | CuSO4/Sodium Ascorbate | Coumarin azide and alkyne | Enables efficient CuAAC at micromolar copper concentrations in the presence of oxygen. | nih.gov |
| BTTP | CuSO4/Sodium Ascorbate | Peptide with alkyne groups | Base-promoted formation of copper-acetylide intermediates enhances reactivity. | rsc.org |
| Tridentate NHC-py-L | Copper(I) bromide | Benzyl azide and phenylacetylene | Forms highly active polynuclear catalysts, allowing for low catalyst loading. | acs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-L-Lys(N3-Aca-DIM)-OH Derived Peptides
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that has gained widespread use due to its high efficiency, speed, and selectivity without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, which readily reacts with an azide to form a stable triazole. magtech.com.cn This copper-free nature makes SPAAC particularly well-suited for applications in living systems where the toxicity of copper is a concern. chempep.comnih.gov
The this compound building block provides the necessary azide functionality for incorporating into peptides, which can then be selectively modified using SPAAC. caltagmedsystems.co.ukiris-biotech.de This allows for the site-specific labeling of peptides and proteins with a wide variety of molecules, including fluorescent probes, biotin (B1667282) tags, and therapeutic agents. chempep.comnih.gov
Development and Reactivity Profiles of Strained Alkyne Partners
The key to a successful SPAAC reaction lies in the design and synthesis of a stable yet highly reactive strained cyclooctyne (B158145). magtech.com.cn A variety of cyclooctyne derivatives have been developed, each with its own unique reactivity profile. The reactivity can be tuned by introducing different substituents on the cyclooctyne ring. magtech.com.cn
For example, dibenzocyclooctynes (DIBO) are a class of strained alkynes that react rapidly with azides. uu.nl The reactivity of DIBO can be further enhanced by chemical modifications, such as the oxidation of an alcohol group to a ketone. nih.govuu.nl Other modifications, like the introduction of fluorine atoms or methoxy (B1213986) groups on the aryl rings of dibenzocyclooctynes, can also lead to more active compounds. magtech.com.cn
Another class of strained alkynes, biarylazacyclooctynones (BARAC), exhibit exceptional reaction kinetics and are synthesized through a modular and scalable route. magtech.com.cn The choice of the strained alkyne partner will depend on the specific application, balancing factors such as reactivity, stability, and ease of synthesis. nih.gov
The table below provides a comparison of the second-order rate constants for the SPAAC reaction with various strained alkynes.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference |
| Cyclooctyne | ~10⁻³ | The simplest cyclooctyne, moderate reactivity. | nih.gov |
| DIBO | ~10⁻¹ | Readily synthesized and fast reacting. | uu.nl |
| DIFO | ~10⁻¹ | Difluorinated cyclooctyne with rapid reaction kinetics in living cells. | magtech.com.cn |
| BARAC | >1 | Exceptional reaction kinetics, modular synthesis. | magtech.com.cn |
Advantages for Copper-Free Bioconjugation in Aqueous and Biological Milieus
The primary advantage of SPAAC is the elimination of the cytotoxic copper catalyst, making it highly biocompatible and suitable for a wide range of applications in living systems. chempep.combiochempeg.com This includes live cell imaging, in vivo labeling of biomolecules, and the development of therapeutic agents like antibody-drug conjugates. chempep.com The bioorthogonal nature of the azide and cyclooctyne pair ensures that the reaction is highly specific and does not interfere with native biological processes. chempep.com
SPAAC reactions proceed efficiently under mild physiological conditions, such as in aqueous buffers at neutral pH and ambient temperature, which is crucial for maintaining the structure and function of sensitive biomolecules. chempep.comresearchgate.net The resulting triazole linkage is highly stable, resisting both hydrolysis and enzymatic degradation. chempep.com
Furthermore, the versatility of SPAAC allows for the functionalization of a wide array of molecules, from small peptides to large proteins and even cell surfaces. chempep.com For instance, azide-modified sugars can be metabolically incorporated into cell surface glycans and then "clicked" with a cyclooctyne-functionalized fluorescent dye for imaging purposes. chempep.com However, a potential drawback of SPAAC is the formation of a mixture of regioisomeric triazole products, though this is often not a major concern for many in vivo applications. nih.govresearchgate.net Additionally, the synthesis of some of the more reactive cyclooctynes can be complex and costly, although ongoing research is making these reagents more accessible. nih.govnih.gov
Staudinger Ligation in Peptide and Protein Functionalization Research
The Staudinger ligation is a powerful chemical method for forming an amide bond between two molecules, one containing an azide and the other a phosphine (B1218219). thermofisher.comkiesslinglab.com This reaction is inspired by the classic Staudinger reaction, where a phosphine reduces an azide to an amine via an iminophosphorane intermediate. kiesslinglab.com In the ligation variant, this intermediate is trapped by an electrophile, typically a thioester, leading to the formation of a stable amide bond. kiesslinglab.comorganic-chemistry.org
A significant advantage of the Staudinger ligation is that it is a "traceless" reaction, meaning that no residual atoms from the phosphine are incorporated into the final peptide product. kiesslinglab.comorganic-chemistry.org This makes it an attractive alternative to other ligation methods, such as native chemical ligation, which requires the presence of a cysteine residue at the ligation site. organic-chemistry.orgnih.gov The ability to form a native amide bond without this restriction greatly expands the utility of chemical protein synthesis. kiesslinglab.com
The Staudinger ligation has been successfully used to couple peptides, with one peptide containing a C-terminal phosphinothioester and the other an N-terminal azido (B1232118) group. organic-chemistry.org The development of new phosphinothiol reagents has led to significant improvements in the yields of the ligation reaction. organic-chemistry.org This method has proven to be versatile for protein synthesis and has potential applications in creating molecular diversity by ligating biosynthetic libraries of thioesters with chemical libraries of azides. kiesslinglab.com
The azide functionality required for the Staudinger ligation can be readily introduced into peptides using amino acid building blocks like Fmoc-L-Lys(N3)-OH or this compound. iris-biotech.deiris-biotech.de This allows for the site-specific modification of peptides and proteins, enabling the synthesis of complex biomolecules for research and therapeutic purposes. researchgate.net
Other Bioorthogonal Reactions Applicable to this compound Derivatives (e.g., Inverse Electron-Demand Diels-Alder)
While the azide group of this compound is most commonly utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry), it can also participate in other bioorthogonal reactions. nih.govwikipedia.org These alternative ligation strategies expand the toolkit for labeling and modifying biomolecules.
One such reaction is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. This reaction typically involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. In the context of bioorthogonal chemistry, the azide can function as a precursor to a more reactive species or be part of a system that reacts with a strained dienophile. A prominent example is the reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or cyclooctyne. wikipedia.orgacs.org The azide group itself is not the primary reactant in the classical IEDDA reaction but is often used to introduce a partner for the ligation. For instance, an azide-modified biomolecule can be reacted with a molecule containing a strained alkyne, which can then undergo an IEDDA reaction with a tetrazine-functionalized probe.
Other bioorthogonal reactions that can be applied to azide-functionalized molecules include:
Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap. nih.govacs.org It was one of the first bioorthogonal reactions developed and proceeds under mild, physiological conditions. nih.gov However, it generally has slower kinetics compared to click chemistry. acs.org
Nitrone-Alkyne Cycloaddition: This is another form of copper-free click chemistry where a nitrone acts as a 1,3-dipole instead of an azide, reacting with a strained alkyne like cyclooctyne. wikipedia.org
These alternative reactions provide orthogonal strategies for labeling, allowing for multiple, distinct modifications of a single biomolecule when different bioorthogonal handles are incorporated.
Strategies for Site-Specific Conjugation to Biomolecules for Research Applications
The ability to incorporate this compound into a peptide sequence via SPPS allows for the precise, site-specific introduction of an azide handle. acs.orgresearchgate.net This azide group serves as a versatile anchor for attaching a wide array of molecules through bioorthogonal chemistry, enabling numerous research applications.
The site-specific incorporation of an azide allows for the covalent attachment of fluorescent dyes to peptides. chempep.com This is typically achieved by reacting the azide-containing peptide with an alkyne-modified fluorophore. lumiprobe.com This strategy is used to create fluorescently labeled peptides for various applications, including:
Fluorescence Microscopy: Labeled peptides can be used to visualize and track their localization and trafficking within living cells. nih.govnih.gov
FRET (Förster Resonance Energy Transfer) Assays: By labeling a peptide with a donor fluorophore and its binding partner with an acceptor, FRET can be used to study molecular interactions. Coumarin dyes, for example, can serve as FRET donors for fluorescein. lumiprobe.com
In Vivo Imaging: Peptides labeled with near-infrared (NIR) dyes can be used for deep-tissue imaging in animal models. nih.gov
The table below provides examples of fluorescent dyes that can be conjugated to azide-modified peptides.
| Dye Class | Excitation (nm) | Emission (nm) | Notes |
| Coumarin | ~322-343 | ~384-440 | Blue emitting; can act as a FRET donor. lumiprobe.comaxispharm.com |
| Fluorescein (FAM) | ~495 | ~515 | Bright green fluorescence. |
| Rhodamine | ~550 | ~570 | Photostable red-orange fluorophore. |
| Cyanine (e.g., Cy5) | ~650 | ~670 | Red/near-infrared emission, suitable for in vivo imaging. |
Data compiled from various sources and represents typical values.
Beyond fluorescent dyes, the azide handle can be used to attach a variety of probes to elucidate biological mechanisms. These probes can include:
Biotin: For affinity purification and detection using streptavidin-based assays.
Crosslinkers: To identify binding partners by covalently trapping interacting molecules.
Radioisotopes: For use in positron emission tomography (PET) imaging and biodistribution studies. nih.govnih.gov
Small Molecule Drugs: To create peptide-drug conjugates for targeted delivery. chempep.com
The synthesis of these conjugates follows the same principle of reacting the azide-modified peptide with a probe containing a complementary reactive group, most commonly an alkyne.
The strategies used for peptides can be extended to larger proteins and enzymes. By genetically encoding an azide-containing unnatural amino acid, such as p-azidophenylalanine (pAzF), at a specific site in a protein, a unique azide handle can be introduced. nih.govnih.gov This allows for the site-specific covalent attachment of various molecules to the protein surface.
This technique has been used for:
Enzyme Immobilization: Covalently attaching enzymes to solid supports or surfaces.
Protein Stapling: Introducing covalent bridges within a protein to enhance its stability or lock it in a specific conformation. rsc.org
Antibody-Drug Conjugates (ADCs): Site-specifically attaching cytotoxic drugs to antibodies for targeted cancer therapy, resulting in a homogeneous product with a defined drug-to-antibody ratio. nih.gov
The reaction between the azide-modified protein and an alkyne-functionalized molecule, often a strained cyclooctyne to avoid copper toxicity in cellular systems, results in a stable triazole linkage. scilit.comacs.org
Applications in Advanced Peptide and Protein Engineering for Research Purposes
Design and Synthesis of Modified Peptides with Tailored Functions
The ability to introduce specific modifications into peptides is essential for developing new research tools and therapeutic candidates. Fmoc-L-Lys(N3-Aca-DIM)-OH serves as a key building block in this process, allowing for the precise incorporation of functional groups.
The azide (B81097) functionality of this compound is particularly valuable for creating peptide-based tools to study biological systems. chempep.com Through click chemistry, a highly efficient and specific reaction, researchers can attach a variety of molecules, such as fluorescent dyes or biotin (B1667282) tags, to the modified lysine (B10760008) residue. chempep.commedchemexpress.com This enables the synthesis of probes for imaging cellular processes, tracking peptide localization, and identifying binding partners. The stability of the azide group under standard SPPS conditions ensures that these modifications can be introduced at specific sites within the peptide sequence. chempep.comfishersci.com
A significant challenge in peptide synthesis is the poor solubility of some peptide sequences. The DIM group in this compound addresses this issue by acting as a reversible solubilizing tag. iris-biotech.debapeks.com This "helping hand" strategy facilitates the synthesis and purification of otherwise intractable peptides. Once the peptide is synthesized, the DIM group can be removed under mild conditions, yielding the final, desired peptide. iris-biotech.demedchemexpress.com
The site-selective modification enabled by this compound is instrumental in the construction of complex peptide architectures such as branched and cyclic peptides. sigmaaldrich.com These non-linear structures can exhibit enhanced stability, binding affinity, and biological activity compared to their linear counterparts.
By incorporating the modified lysine into a peptide chain, the azide group serves as a handle for attaching other peptide fragments or molecules, leading to the formation of branched structures. nih.gov Similarly, intramolecular cyclization can be achieved by reacting the azide group with an alkyne group present elsewhere in the peptide, a strategy that has been shown to improve the stability and binding affinity of peptides. nih.gov The ability to create such diverse structures opens up new avenues for designing peptide-based therapeutics and research tools. nih.gov
Understanding the relationship between a peptide's structure and its biological activity is fundamental to drug discovery. This compound facilitates detailed SAR studies by allowing for the systematic modification of a peptide scaffold. smolecule.com
By incorporating this modified amino acid at various positions within a peptide sequence, researchers can attach a library of different molecules to the azide group. This allows for the rapid generation of a diverse set of peptide analogs, which can then be screened for their biological activity. The resulting data provides valuable insights into which structural features are critical for the peptide's function, guiding the design of more potent and selective compounds.
Probing and Modulating Molecular Interactions (Protein-Protein and Protein-Ligand)
The interactions between proteins and other molecules are central to virtually all biological processes. This compound provides a powerful tool for studying and manipulating these interactions. chempep.comfishersci.com
Peptides containing this compound can be used to create photo-affinity probes to study ligand-receptor interactions. By attaching a photo-reactive group to the azide handle, the resulting peptide can be used to covalently crosslink to its binding partner upon exposure to light. This allows for the identification of direct binding partners and the mapping of binding sites.
The ability to introduce modifications at specific sites also allows for the investigation of how these changes affect binding affinity and selectivity. smolecule.com This information is crucial for the development of targeted therapies that minimize off-target effects.
Affinity-based proteomic profiling is a powerful technique for identifying the cellular targets of a bioactive molecule. Peptides synthesized with this compound can be used as bait to pull down their binding partners from complex biological mixtures.
The azide group allows for the attachment of an affinity tag, such as biotin, after the peptide has interacted with its cellular targets. iris-biotech.de This "click-after-binding" approach minimizes the risk that the tag will interfere with the binding event. The biotinylated peptide-protein complexes can then be captured on streptavidin beads and the bound proteins identified by mass spectrometry. This method has been successfully used to identify the targets of various bioactive peptides and small molecules.
Engineering of Post-Translational Modification (PTM) Mimics
The ability to mimic post-translational modifications (PTMs) is crucial for understanding their roles in cellular signaling and disease. This compound is instrumental in the synthesis of peptides containing mimics of key lysine PTMs.
Lysine acetylation and methylation are fundamental epigenetic marks that regulate chromatin structure and gene expression. nih.gov Studying the specific effects of these modifications requires homogeneously modified histone peptides, which can be challenging to obtain from natural sources.
Building blocks like this compound enable the synthesis of peptides where the lysine side chain can be modified to mimic acetylation or methylation. nih.gov After incorporation of the azido-lysine residue into a peptide sequence and removal of the Aca-DIM tag, the azide group can be selectively reduced to an amine. sigmaaldrich.com This amine can then be acylated or methylated to produce a mimic of the desired PTM. This approach allows researchers to create peptides with defined modification states at specific sites, which are invaluable for studying the binding and activity of "reader" and "eraser" proteins that recognize and remove these epigenetic marks. nih.govresearchgate.net
For example, synthetic histone peptides with site-specific acetylation are used to investigate the binding affinities of bromodomain-containing proteins, which are key readers of acetyl-lysine marks. researchgate.net Similarly, peptides with specific methylation states are used to probe the activity of lysine methyltransferases and demethylases. researchgate.net
Table 1: Examples of Fmoc-protected amino acids used in the synthesis of PTM mimics.
| Compound Name | Application |
| Fmoc-L-Lys(Ac)-OH | Direct incorporation of an acetylated lysine residue during SPPS to study protein interactions and activity. iris-biotech.de |
| Fmoc-azidolysine | Serves as a precursor for creating various lysine modifications after peptide synthesis. sigmaaldrich.com |
| This compound | A building block for synthesizing complex peptides containing a modifiable lysine mimic, with a solubilizing tag to aid in synthesis and purification. nih.govrsc.org |
This compound is a valuable tool for preparing synthetic substrates to study the specificity and mechanisms of enzymes like histone deacetylases (HDACs). nih.govresearchgate.net HDACs remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in gene regulation. nih.govwayne.edu
To investigate HDAC activity, researchers require well-defined peptide substrates. Using SPPS with building blocks such as this compound, peptides can be synthesized with an azido-lysine at a specific position. nih.gov Following synthesis and purification, the azide can be converted to an amine and then acetylated, yielding a substrate with a single, known acetylation site. These synthetic substrates are then used in enzymatic assays to determine the activity and substrate specificity of different HDAC isoforms. nih.govwayne.edu
Furthermore, by incorporating unnatural lysine analogs, researchers can probe the catalytic mechanism of these enzymes. For instance, replacing the standard acetyl-lysine with a mimic that is resistant to HDAC cleavage can help in trapping the enzyme-substrate complex for structural studies. nih.gov The versatility of using an azido-lysine precursor allows for the creation of a wide range of such modified substrates. sigmaaldrich.com
Table 2: Research Applications of Synthetic Peptides in Studying HDACs.
| Research Area | Application of Synthetic Peptides | Key Findings |
| HDAC Substrate Specificity | Use of peptides with systematically varied sequences and acetylation sites. | Identification of consensus sequences preferred by different HDAC isoforms. nih.gov |
| Enzyme Kinetics | Measurement of deacetylation rates using fluorogenic or colorimetric peptide substrates. | Determination of kinetic parameters (Km, kcat) for various HDACs. wayne.edu |
| Inhibitor Screening | High-throughput screening of potential HDAC inhibitors using synthetic peptide substrates. | Discovery of new drug candidates for cancer and other diseases. nih.govnih.gov |
| Mechanistic Studies | Incorporation of non-hydrolyzable acetyl-lysine mimics to study enzyme-substrate interactions. | Insights into the catalytic mechanism and transition state of HDACs. nih.gov |
Development of Advanced Chemical Probes for Biochemical and Cellular Studies
The azide functionality introduced by this compound is a cornerstone for the development of sophisticated chemical probes. Through click chemistry, a wide array of reporter groups and functional moieties can be attached to peptides and proteins. nih.govgbiosciences.com
Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of enzymes in complex biological samples. rsc.orgnih.gov ABPs typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag.
Peptides designed to be enzyme substrates can be converted into ABPs. By incorporating an azido-lysine using this compound during synthesis, a "clickable" handle is introduced into the peptide. nih.gov This allows for the subsequent attachment of a reporter tag, such as biotin for enrichment or a fluorophore for detection, via click chemistry. rsc.orgumn.edu This modular approach is highly advantageous as it allows for the synthesis of a single peptide precursor that can be derivatized with different tags for various applications. umn.edu For example, a peptide-based ABP targeting a specific protease could be synthesized, and the clickable azide would allow for the attachment of a biotin tag for affinity purification and mass spectrometry-based identification of the target enzyme. nih.gov
Understanding the subcellular localization of proteins is key to elucidating their function. The incorporation of an azido-lysine into a protein of interest provides a powerful tool for its detection and localization. nih.govnih.gov
Using genetic code expansion techniques, an unnatural amino acid like azido-lysine can be incorporated at a specific site within a protein in living cells. Alternatively, peptides synthesized with this compound can be introduced into cells. The azide group then serves as a bioorthogonal handle for the attachment of a fluorescent dye via click chemistry, allowing for the visualization of the protein's location and trafficking using fluorescence microscopy. nih.govspringernature.com This method offers high specificity and minimal perturbation to the biological system, as the small azide group is generally well-tolerated. thermofisher.com
Table 3: Common Reporter Tags Integrated via Click Chemistry.
| Reporter Tag | Application |
| Biotin | Affinity purification of labeled proteins and their interaction partners for mass spectrometry analysis. rsc.org |
| Fluorescent Dyes (e.g., Rhodamine, Fluorescein) | Visualization of proteins in cells and tissues using fluorescence microscopy; in-gel fluorescence scanning. nih.govresearchgate.net |
| Radioisotopes (e.g., ¹⁸F for PET imaging) | In vivo imaging and tracking of proteins or peptides. nih.gov |
| Isobaric Tags (e.g., TMT, iTRAQ) | Multiplexed quantitative proteomics to compare protein abundance across different samples. nih.gov |
Identifying the interaction partners of proteins is fundamental to understanding cellular networks. Photoaffinity labeling is a technique used to covalently trap transient or weak protein-protein interactions. nih.govnih.gov This is achieved by incorporating a photo-activatable crosslinking group into a "bait" protein or peptide.
The synthesis of photoaffinity probes can be greatly facilitated by using building blocks like this compound. nih.gov After the peptide is synthesized with an azido-lysine, the azide can be used as a chemical handle to attach a photo-activatable group, such as a phenyl azide or a diazirine, via click chemistry. nih.govpnas.orgresearchgate.net Upon exposure to UV light, the photo-activatable group forms a highly reactive species that covalently crosslinks to nearby interacting proteins. nih.govnih.gov The resulting crosslinked complex can then be isolated and analyzed by mass spectrometry to identify the interacting partners. nih.gov This approach, combining the specificity of peptide recognition with the power of photo-crosslinking, is invaluable for mapping protein interaction networks in their native cellular environment. acs.org
Structural and Mechanistic Elucidation of Fmoc L Lys N3 Aca Dim Oh Derived Systems
Conformational Analysis of Modified Peptides and Peptide-Conjugates
The introduction of the large and flexible N3-Aca-DIM side chain in place of a standard lysine (B10760008) residue can significantly influence the conformational landscape of a peptide. A suite of biophysical techniques is employed to characterize these structural changes at various levels of detail.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution, providing atomic-level insights. For peptides incorporating Fmoc-L-Lys(N3-Aca-DIM)-OH, multi-dimensional NMR experiments are essential to resolve the complex spin systems.
Detailed Research Findings: While specific, published high-resolution NMR structures of peptides containing the full N3-Aca-DIM moiety are not widely available, the methodology for their study is well-established. The introduction of this modified lysine provides unique NMR-active nuclei whose chemical shifts are highly sensitive to the local chemical environment.
Proton (¹H) NMR: One-dimensional ¹H NMR can confirm the incorporation of the residue by identifying characteristic peaks, such as those from the aromatic Fmoc group (if present in the final peptide) and the dimethyl groups of the DIM moiety. chemicalbook.com
2D Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, helping to trace the connectivity within the amino acid residues, including the spin systems of the peptide backbone and the Aca linker side chain.
2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is critical for structural determination. It detects protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. This allows for the measurement of short- and medium-range distances between protons on the modified side chain and protons on the peptide backbone or other side chains. These distance restraints are then used to calculate a family of 3D structures consistent with the experimental data.
Heteronuclear Single Quantum Coherence (HSQC): When using ¹³C or ¹⁵N-labeled peptides, HSQC spectroscopy correlates the chemical shifts of protons with their directly attached heteroatoms. This helps to resolve spectral overlap common in ¹H NMR and provides anchor points for assigning the complex resonances of the modified lysine.
The data derived from these NMR experiments provide a detailed picture of the side chain's conformation and its orientation relative to the rest of the peptide.
Table 1: Application of NMR Techniques for Structural Analysis
| NMR Experiment | Information Provided | Relevance to this compound Systems |
|---|---|---|
| 1D ¹H NMR | Initial confirmation of incorporation, presence of specific functional groups. | Detects signals from DIM and Aca linker protons. chemicalbook.com |
| 2D COSY | Reveals J-coupling between protons, establishing bonding pathways. | Assigns proton signals along the peptide backbone and the side chain. |
| 2D NOESY | Identifies protons close in space (<5 Å), providing distance restraints. | Determines the 3D fold of the peptide and the orientation of the modified side chain. |
| 2D HSQC | Correlates protons with their attached ¹³C or ¹⁵N nuclei. | Resolves signal overlap and aids in definitive resonance assignment. |
Utilization of Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the regular, repeating arrangement of amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.
α-helices typically show strong positive bands around 192 nm and negative bands at approximately 208 nm and 222 nm.
β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.
Random coils or disordered structures have a strong negative band near 200 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy detects vibrations of molecular bonds. For peptides, the amide I region (1600–1700 cm⁻¹) is particularly informative. The exact frequency of the C=O stretching vibration within this band is sensitive to the hydrogen-bonding pattern, which is distinct for different secondary structures.
α-helices: ~1650–1658 cm⁻¹
β-sheets: ~1620–1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹
Random coils: ~1640–1648 cm⁻¹
Furthermore, FTIR is an excellent tool for confirming the successful incorporation of the azido (B1232118) group, which has a characteristic, sharp vibrational band at approximately 2100 cm⁻¹, a region that is typically clear of other peptide signals. rsc.org Studies on Fmoc-peptide hydrogels have extensively used FTIR to probe the interactions and secondary structures that drive self-assembly. researchgate.netmdpi.comresearchgate.net
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for obtaining high-resolution, atomic-level three-dimensional structures of molecules. However, their application to peptides modified with this compound is challenging.
X-ray Crystallography: This technique requires the molecule to form well-ordered crystals. The inherent flexibility of the Aca linker and the entire side chain can introduce conformational heterogeneity, making crystallization difficult. To date, there are no publicly available crystal structures of peptides containing this specific modification. If successful, crystallography would provide an unambiguous view of the side chain's conformation and its interactions within the crystal lattice. nih.gov
Impact of Side-Chain Modification on Peptide Folding and Secondary Structure Stability
The substitution of a native lysine residue with this compound has profound effects on peptide folding and stability. These effects stem from several key differences in the side chain's properties.
Loss of Charge: A native lysine side chain is positively charged at physiological pH. This charge is often critical for solubility and for forming stabilizing electrostatic interactions (salt bridges) that guide and maintain the peptide's correct three-dimensional structure. Replacing lysine with the uncharged N3-Aca-DIM group eliminates these interactions, which can destabilize the native fold. nih.gov
Steric Hindrance: The side chain is exceptionally bulky. This steric bulk can physically prevent the peptide backbone from adopting compact, ordered secondary structures like α-helices or β-sheets. aps.org The peptide backbone may be forced into a more extended or random coil conformation to accommodate the large appendage.
These destabilizing effects are consistent with the "helping hand" strategy, which presumes the tag is temporary. The modification is designed for synthetic convenience rather than for maintaining biological function, and its removal is necessary to allow the peptide to refold into its intended, active conformation. caltagmedsystems.co.ukiris-biotech.de
Molecular Recognition Mechanisms Involving Azido-Lysine Derivatives
Molecular recognition is the specific, non-covalent binding between two or more molecules. The lysine side chain is frequently involved in molecular recognition events, such as substrate binding to enzymes or protein-protein interactions. nih.gov
The replacement of lysine with an azido-lysine derivative fundamentally alters these recognition mechanisms. The primary role of the azide (B81097) group is to serve as a chemical handle for bioorthogonal "click chemistry," enabling the covalent attachment of other molecules like fluorescent dyes, polymers, or drugs. chempep.commedchemexpress.comchemicalbook.com
While the azide itself can act as a hydrogen bond acceptor, the recognition properties of the modified peptide are dominated by the loss of the original lysine's positive charge and the introduction of the new, bulky chemical entity. Any native recognition site involving the original lysine is obliterated. A new, non-native recognition profile is created, dictated by the shape and chemical properties of the N3-Aca-DIM side chain. However, this derivative is not typically designed for specific non-covalent recognition; its purpose is to enable a subsequent covalent ligation reaction.
Supramolecular assemblies are complex, ordered structures formed through the spontaneous association of molecules via non-covalent interactions. fortunejournals.comresearchgate.net Peptides containing this compound possess several functional groups capable of participating in such interactions, which can drive self-assembly.
Key Non-Covalent Interactions:
π-π Stacking: The fluorenyl group of the Fmoc moiety (if it remains on the peptide's N-terminus) is a large, planar aromatic system. These groups can stack on top of each other, a strong driving force for self-assembly in aqueous solutions, often leading to the formation of nanofibers and hydrogels. mdpi.comresearchgate.net
Hydrogen Bonding: The peptide backbone amides are primary participants in hydrogen bonding, forming the basis of secondary structures. Additionally, the carbonyl groups of the DIM moiety are potent hydrogen bond acceptors, and the azide group can also participate as a weak acceptor. nih.govnih.gov
Van der Waals and Hydrophobic Interactions: The large, nonpolar surfaces of the DIM group, the Aca linker, and the fluorenyl group contribute significantly to van der Waals forces and the hydrophobic effect, which encourages aggregation to minimize contact with water. numberanalytics.com
The interplay of these forces can lead to the formation of well-ordered supramolecular structures. The final architecture of such an assembly—be it a fiber, a sheet, or a micelle—is a delicate balance between the structure-promoting π-π stacking and hydrogen bonding and the structure-disrupting steric bulk of the side chain.
Table 2: Potential Non-Covalent Interactions in this compound Systems
| Interaction Type | Contributing Functional Group(s) | Role in Supramolecular Assembly |
|---|---|---|
| π-π Stacking | Fmoc (Fluorenyl) group | Promotes directional self-assembly into fibrillar structures. researchgate.net |
| Hydrogen Bonding | Peptide backbone amides, DIM carbonyls, Azide (N3) | Defines secondary structure and links molecules together. nih.gov |
| Van der Waals Forces | DIM ring, Aca linker, Fmoc group | Contributes to overall stability and close packing of molecules. numberanalytics.com |
| Hydrophobic Effect | Entire nonpolar surface of the side chain | Drives aggregation to minimize exposure to aqueous solvent. |
Characterization of Ligand Binding Sites and Affinity
Detailed experimental data characterizing the binding sites and affinities of ligands interacting with peptides containing the this compound modification are not present in the available literature. Such studies would typically involve a range of biophysical techniques to elucidate the specific interactions between the modified peptide and its binding partners.
Key Missing Data:
Binding Affinity Constants (Kd): There are no reported dissociation constants that would quantify the binding strength between a peptide incorporating this modified lysine and a specific biological target.
Identification of Interacting Residues: Research detailing which amino acid residues on a target protein interact with the modified lysine side chain is not available.
Structural Details of Binding Pockets: There is a lack of crystallographic or NMR spectroscopic data that would provide a three-dimensional view of the binding interface.
A representative, yet hypothetical, data table for such a study is presented below to illustrate the type of information that would be generated.
| Peptide System | Target Protein | Binding Affinity (Kd) | Technique |
|---|---|---|---|
| Hypothetical Peptide A (with this compound) | Receptor X | Data Not Available | Surface Plasmon Resonance (SPR) |
| Hypothetical Peptide B (with this compound) | Enzyme Y | Data Not Available | Isothermal Titration Calorimetry (ITC) |
Computational Chemistry and Molecular Dynamics Simulations
The application of computational chemistry and molecular dynamics (MD) simulations is a powerful approach for understanding the structural and dynamic properties of peptides. However, specific studies employing these methods to analyze peptides derived from this compound have not been identified in the public domain. Such simulations could provide valuable insights into how this particular modification influences peptide conformation and behavior.
Anticipated, but Unavailable, Research Findings:
Conformational Ensemble Analysis: Studies that map the range of three-dimensional structures a modified peptide can adopt in solution are absent.
Impact on Secondary Structure: There is no data on whether the incorporation of this modified lysine residue promotes or disrupts the formation of alpha-helices or beta-sheets.
Solvent Accessible Surface Area (SASA) Calculations: Information on how the modified side chain alters the peptide's interaction with its aqueous environment is not available.
A hypothetical table summarizing potential findings from such simulations is provided below.
| Peptide | Simulation Time (ns) | Key Structural Observations | Average Helicity (%) |
|---|---|---|---|
| Hypothetical Peptide A (with this compound) | Data Not Available | Data Not Available | Data Not Available |
| Unmodified Control Peptide | Data Not Available | Data Not Available | Data Not Available |
The rational design of novel peptides often leverages computational tools to predict and optimize binding interactions. nih.gov While the principles of rational peptide design are well-established, their specific application to systems incorporating this compound is not documented.
Areas Lacking Research:
Structure-Based Drug Design: There are no published examples of using the structure of a target protein to design or optimize a peptide containing this modified lysine for enhanced binding.
In Silico Screening: Reports on computational screening of libraries of peptides with this modification to identify potential binders for a particular target are not available.
Optimization of Linker Properties: The bulky side chain of this modified amino acid can act as a linker. However, studies focused on computationally optimizing the length and flexibility of this linker to improve biological activity are absent from the literature.
Emerging Research Frontiers and Future Perspectives in the Context of Fmoc L Lys N3 Aca Dim Oh
Integration in Advanced Biomaterials and Nanomaterials Research
The functional complexity of Fmoc-L-Lys(N3-Aca-DIM)-OH makes it an ideal candidate for the development of sophisticated biomaterials. Its ability to be incorporated into a peptide sequence, which then self-assembles, combined with the latent reactivity of the azide (B81097) group, allows for the creation of dynamic and functional nanomaterials.
Fmoc-protected amino acids are well-known for their capacity to self-assemble into nanostructured hydrogels, driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. nih.govmanchester.ac.ukacs.org These hydrogels can mimic the extracellular matrix, providing highly hydrated scaffolds for applications in 3D cell culture and tissue engineering. nih.govmanchester.ac.uk
The integration of this compound into a self-assembling peptide sequence introduces a powerful modality for post-fabrication functionalization. A peptide designed with this amino acid can first form a hydrogel scaffold, presenting a surface decorated with azide moieties. These azide groups can then be used as anchors for covalent attachment of various molecules via "click" chemistry. nih.govpeptide.com For instance, bioactive molecules, such as growth factors, cell adhesion motifs (like RGD sequences), or therapeutic agents, can be "clicked" onto the hydrogel network. cpcscientific.com This approach allows for the creation of "smart" hydrogels with precisely controlled biochemical and physical properties.
The process offers distinct advantages:
Decoupling of Self-Assembly and Functionalization: The hydrogel structure can be formed first under optimal conditions, and then functionalized in a separate, bio-orthogonal step.
Spatial and Temporal Control: The click reaction enables precise control over the density and location of conjugated molecules.
Enhanced Stability: Covalent cross-linking between azide-functionalized peptides and multi-alkyne linkers can improve the mechanical properties and stability of the hydrogel. nih.govulb.ac.be
Future research is directed towards using this strategy to create hydrogels with complex, patterned functionalities and stimuli-responsive characteristics, where the release of encapsulated molecules is triggered by specific enzymes or light. nih.gov
The development of sensitive and specific biosensors and microarrays relies on the controlled and oriented immobilization of probe molecules (like peptides) onto a solid surface. nih.govresearchgate.net The azide group within this compound is perfectly suited for this purpose, enabling covalent attachment to alkyne-modified surfaces through highly efficient click reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govresearchgate.net
Incorporating this compound at a specific site within a peptide sequence ensures that the peptide is immobilized on a biosensor chip or microarray slide with a uniform orientation. researchgate.net This is critical for ensuring that the functional parts of the peptide are accessible for interaction with their target molecules in a sample, leading to improved signal intensity and reproducibility. researchgate.net This method represents a significant improvement over random immobilization techniques, which can result in a heterogeneous surface and reduced assay performance.
Key applications and future directions include:
High-Density Peptide Microarrays: Fabricating arrays for mapping protein-protein interactions, identifying antibody epitopes for diagnostics, and screening for enzyme inhibitors. nih.govcofc.edu
Diagnostic Biosensors: Creating surfaces for detecting disease biomarkers, where the high specificity of the peptide-target interaction is enhanced by the controlled surface chemistry.
Anti-Fouling Surfaces: Clicking anti-fouling polymers like polyethylene (B3416737) glycol (PEG) onto the surface alongside peptides to minimize non-specific binding from complex biological samples like serum. researchgate.net
The combination of solid-phase peptide synthesis (SPPS) with this building block allows for the rapid production of diverse peptide probes that can be cleanly and efficiently arrayed, accelerating research in proteomics and clinical diagnostics.
Development of Novel Linker Technologies and Orthogonal Reactivities Utilizing this compound
The structure of this compound is a prime example of advanced linker technology, embodying multiple layers of orthogonal chemistry. tdx.catnih.gov A linker in SPPS is a chemical moiety that connects the growing peptide chain to the solid support or, in this case, modifies a side chain with a specific functionality that can be later removed or altered. nih.govgoogle.com
The Aca-DIM portion of the molecule functions as a "safety-catch" linker. mdpi.com It is stable during the standard Fmoc-SPPS cycles (which use a base like piperidine (B6355638) for deprotection) and under acidic conditions used for final cleavage from the resin (like TFA). nih.gov However, the dimedone (DIM) group can be selectively cleaved under very mild conditions using aqueous hydrazine (B178648) or hydroxylamine. caltagmedsystems.co.ukiris-biotech.de This feature is the cornerstone of the "helping hand" strategy for solubilizing peptides. nih.gov
Simultaneously, the terminal azide (N3) group provides a second, independent chemical handle. peptide.comchempep.com This azide is inert to the conditions of both Fmoc deprotection and hydrazine-mediated DIM cleavage, making it a truly orthogonal functionality. peptide.com This dual-functionality allows for a sophisticated sequence of chemical transformations:
A peptide is synthesized containing this compound.
The DIM group is used as a temporary anchor to attach a solubilizing tag, facilitating the synthesis and purification of a large, hydrophobic protein. nih.gov
After the full-length protein is assembled, the solubilizing tag is removed by hydrazine treatment, leaving the azide group intact.
The azide can then be used for a final modification step, such as attaching a fluorescent dye, a drug molecule, or cross-linking the protein into a larger assembly via click chemistry. peptide.comcpcscientific.com
Future perspectives in this area involve designing even more complex, multi-orthogonal linkers that could be cleaved by different stimuli (e.g., light, specific enzymes, or changes in redox potential), allowing for multiple, sequential modifications of a synthetic protein in a controlled manner. nih.govnih.gov
Advances in High-Throughput Screening and Combinatorial Library Generation for Research Tools
Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for discovering new drug leads and functional molecules. ijirt.org Click chemistry has become a cornerstone of this field because its reliability, high yield, and biocompatibility allow for the rapid synthesis of large and diverse molecular libraries. chemrxiv.orgumd.edu
This compound is an ideal building block for this purpose. A common strategy involves the synthesis of a peptide scaffold containing one or more of these azide-functionalized lysines. This single peptide scaffold can then be reacted in parallel (e.g., in a multi-well plate format) with a large library of different alkyne-tagged small molecules. This one-to-many approach can generate a vast library of unique peptide-small molecule conjugates with minimal synthetic effort.
| Parameter | Description | Advantage of Using this compound |
| Scaffold | A core peptide sequence designed for a specific purpose (e.g., cell penetration, targeting a protein class). | Easily synthesized via standard Fmoc-SPPS. |
| Diversity Element | A library of small molecules, each containing an alkyne handle. | Virtually unlimited chemical space can be explored. |
| Ligation Chemistry | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. | Highly efficient and specific, ensuring near-quantitative conversion and simplifying purification. jpt.com |
| Application | Screening for enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents. | The triazole linkage is stable and often considered an effective peptide bond mimic. |
This strategy accelerates the discovery process significantly compared to synthesizing each compound individually. plos.org Future advancements may integrate automated synthesis platforms with in situ screening, where the click reaction occurs in the presence of the biological target, allowing for the direct identification of active compounds from the library mixture. ijirt.org
Future Directions in Chemical Protein Synthesis and Engineering Leveraging this compound
The total chemical synthesis of proteins allows for the precise incorporation of unnatural amino acids, post-translational modifications, and isotopic labels that are difficult or impossible to achieve through recombinant expression. frontiersin.orgnih.gov However, a major bottleneck in the chemical synthesis of large proteins is the poor solubility and aggregation of intermediate peptide fragments and the final protein product. frontiersin.orgnih.govresearchgate.net
This compound is a key component of the "helping hand" strategy, which directly addresses this solubility challenge. nih.govacs.org The methodology, developed by the Kay laboratory and others, involves temporarily attaching a highly charged, solubilizing peptide sequence (e.g., a poly-arginine or poly-lysine tag) to the side chain of the lysine (B10760008) derivative via the hydrazine-labile DIM linker. researchgate.netacs.org
The process unfolds as follows:
Incorporation: this compound is incorporated into the target peptide sequence during SPPS.
Attachment of Helping Hand: A solubilizing peptide tag is attached to the DIM moiety.
Synthesis & Ligation: The now-soluble peptide fragment can be easily purified and ligated (e.g., via Native Chemical Ligation) to other fragments to assemble the full-length protein. nih.govacs.org
Cleavage: The helping hand is cleanly removed with a mild aqueous hydrazine solution, which leaves the native protein structure and other sensitive functional groups untouched. nih.gov
This strategy has enabled the successful synthesis of previously intractable targets, including the 97-residue co-chaperonin GroES. researchgate.netacs.org Future directions will focus on expanding the toolkit of helping hands and cleavable linkers to tackle even more challenging proteins, such as large membrane proteins and multi-domain enzymes. frontiersin.orgnih.gov The persistent azide handle on the final product also provides a platform for further protein engineering, enabling the creation of novel bioconjugates and functional protein materials.
Interdisciplinary Research Paradigms and Broad Outlook in Chemical Biology
This compound exemplifies a molecular tool that catalyzes interdisciplinary research, erasing the traditional boundaries between chemistry, materials science, and biology. Its utility is not confined to a single field but rather serves as a versatile platform that enables complex questions to be answered through a combination of expertises.
Chemists can leverage the compound for sophisticated synthetic strategies, creating complex proteins and peptide libraries. researchgate.net
Materials Scientists can use it to build functionalized hydrogels and surfaces, designing novel biomaterials for regenerative medicine and nanotechnology. mdpi.com
Biologists and Pharmacologists can use the resulting proteins and libraries to probe biological systems, screen for new drugs, and develop advanced diagnostics. ijirt.org
The broad outlook for this technology is one of convergence. We can envision future research paradigms where a protein is first synthesized using the "helping hand" strategy (chemistry), then immobilized onto a biosensor chip via its azide handle to study its interactions (materials science), and finally used to screen a combinatorial library of potential drug candidates generated via the same click chemistry principles (biology and pharmacology). This integrated approach, powered by versatile chemical tools like this compound, will continue to drive innovation at the forefront of chemical biology.
Q & A
Q. What is the role of Fmoc-L-Lys(N3-Aca-DIM)-OH in solid-phase peptide synthesis (SPPS)?
this compound serves as a specialized building block in SPPS, enabling site-specific conjugation via its azide-functionalized side chain. This compound is integral to the "helping hand" strategy, where a solubility tag is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to improve purification of hydrophobic peptides. Post-synthesis, the tag is cleaved using 1M hydrazine or hydroxylamine .
Q. How does the azide group in this compound facilitate bioconjugation?
The azide group enables click chemistry reactions, such as CuAAC (with terminal alkynes) or SPAAC (with strained cyclooctynes like BCN or DBCO). These reactions are highly efficient, regioselective, and compatible with aqueous environments, making them ideal for labeling peptides or attaching functional moieties (e.g., fluorophores, PEG chains) under mild conditions .
Advanced Research Questions
Q. What methodological considerations are critical when optimizing CuAAC reactions using this compound?
Key parameters include:
- Catalyst concentration : Copper(I) iodide (0.1–1 mol%) with ligands like TBTA to prevent oxidation.
- Reaction time/temperature : Typically 2–24 hours at 25–37°C.
- Monitoring : LC-MS or MALDI-TOF to confirm conversion and detect side products (e.g., triazole adducts).
- Solvent compatibility : Aqueous buffers (e.g., 8.6 mM TEA + 100 mM HFIP) are preferred to maintain peptide stability .
Table 1: Example Reaction Conditions from Literature
| Substrate | Catalyst System | Time | Conversion | Reference |
|---|---|---|---|---|
| BCN-modified DNA | CuI/TBTA | 2h | >95% | |
| DBCO-PEG | None (SPAAC) | 6h | 90% |
Q. How can researchers ensure the stability of this compound during prolonged SPPS cycles?
Stability challenges arise from acid-sensitive Fmoc groups and the azide moiety. Recommendations include:
- Storage : Dry, inert atmosphere (Ar/N₂) at –20°C to prevent azide degradation.
- Coupling conditions : Use HATU/DIPEA in DMF for efficient activation without side reactions.
- Cleavage protocols : Avoid prolonged exposure to TFA (>2 hours) to prevent azide reduction .
Q. What strategies resolve contradictions in solubility data when using this compound in different solvent systems?
Discrepancies often stem from solvent polarity and peptide sequence context. Methodological approaches include:
- Co-solvent systems : DMSO:DMF (1:4) to enhance dissolution of hydrophobic intermediates.
- Solubility tags : Attach hydrophilic groups (e.g., PEG or acetylated lysine) via click chemistry, followed by post-synthesis removal .
- Systematic screening : Use high-throughput platforms to test solubility in >10 solvent mixtures .
Q. How to validate the efficiency of solubility tag removal post-click chemistry conjugation?
Analytical validation methods:
- HPLC : Compare retention times before/after hydrazine treatment; successful cleavage shortens peptide length.
- Mass spectrometry : Confirm loss of tag mass (e.g., ~200 Da for Aca-DIM).
- UV-Vis : Monitor absorbance changes if the tag contains a chromophore (e.g., Fmoc at 301 nm) .
Data Contradiction Analysis
- Safety Data Conflicts : While some SDS documents classify similar Fmoc-lysine derivatives as non-hazardous (e.g., Fmoc-L-Lys-OH ), others note acute toxicity (e.g., Fmoc-L-Ser(O-allyl)-OH ). Researchers must reconcile this by:
- Contextual assessment : Toxicity may arise from specific functional groups (e.g., allyl ethers in Fmoc-L-Ser(O-allyl)-OH).
- Precautionary measures : Default to PPE (gloves, goggles) and fume hood use, even if SDS lacks hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
